Cis-2-Amino-cyclohex-3-enecarboxylic acid

GABA aminotransferase Enzyme inhibition Mechanism-based inactivation

Cis-2-Amino-cyclohex-3-enecarboxylic acid (cis-ACHEC) is a chiral β-amino acid building block with a rigid cyclohexene scaffold. Critical for GABA-AT inactivation studies, it acts as a time- and concentration-dependent irreversible inactivator, unlike the trans-isomer's reversible inhibition. Essential for β-peptide foldamers forming H10/12 helices and self-assembling vesicles. Use enantiopure cis-ACHEC for synthesizing fluorinated β-amino esters. Specify cis-configuration—generic substitution invalidates conformational and biological specificity.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 193673-65-3
Cat. No. B070673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCis-2-Amino-cyclohex-3-enecarboxylic acid
CAS193673-65-3
Synonyms3-Cyclohexene-1-carboxylicacid,2-amino-,(1R,2S)-rel-(9CI)
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CC(C(C=C1)[NH3+])C(=O)[O-]
InChIInChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h2,4-6H,1,3,8H2,(H,9,10)/t5-,6+/m1/s1
InChIKeyCIXNUOPCFXQTTK-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cis-2-Amino-cyclohex-3-enecarboxylic Acid (CAS 193673-65-3): A Conformationally Restricted β-Amino Acid for Foldamer and Bioactive Scaffold Synthesis


Cis-2-Amino-cyclohex-3-enecarboxylic acid (CAS 193673-65-3), also designated as cis-ACHEC or ACEC, is a chiral, non-proteinogenic β-amino acid featuring a cyclohexene ring that confers conformational rigidity [1]. This compound serves as a conformationally restricted building block in the synthesis of β-peptide foldamers and fluorinated alicyclic β-amino ester stereoisomers [2][3]. Its molecular formula is C7H11NO2, with a molecular weight of 141.17 g/mol .

Cis-2-Amino-cyclohex-3-enecarboxylic Acid: Why Stereochemistry and Ring Constraint Preclude Simple Substitution


Generic substitution of cis-2-aminocyclohex-3-enecarboxylic acid with its trans-isomer or other cyclic β-amino acids is scientifically invalid due to fundamental differences in conformational preference and biological activity [1]. The cis-configuration imposes distinct backbone torsion angles that dictate secondary structure formation in β-peptide foldamers, while the trans-isomer exhibits markedly different folding behavior [2][3]. Moreover, in biological systems, the cis-isomer functions as a time- and concentration-dependent irreversible inactivator of GABA aminotransferase, whereas the trans-isomer acts only as a competitive reversible inhibitor—a mechanistic divergence that precludes functional interchangeability [4].

Quantitative Differentiation of Cis-2-Amino-cyclohex-3-enecarboxylic Acid: Comparative Evidence for Procurement Decisions


Cis vs. Trans Isomer: Irreversible Inactivation vs. Reversible Inhibition of GABA-AT

Cis-2-aminocyclohex-3-enecarboxylic acid (compound 5) exhibits time- and concentration-dependent, irreversible inactivation of GABA-AT, whereas trans-2-aminocyclohex-3-ene-1-carboxylic acid (compound 6) is not an inactivator but functions solely as a competitive reversible inhibitor [1]. The inactivation by the cis-isomer is protected by substrate, confirming active site-directed mechanism [2].

GABA aminotransferase Enzyme inhibition Mechanism-based inactivation Vigabatrin analogues

H10/12 Helix Formation: cis-ACHEC vs. cis-ACHC Foldamer Conformational Comparison

Both cis-2-aminocyclohex-3-enecarboxylic acid (cis-ACHEC) and cis-2-aminocyclohexanecarboxylic acid (cis-ACHC) residues afford H10/12 helix formation with alternating backbone configuration [1]. However, the alternating cis-ACHC hexamer exhibits conformational polymorphism with chemical exchange between the major left-handed H10/12 helix and a minor folded conformation, whereas cis-ACHEC-containing oligomers maintain a more uniform helical population [2].

β-peptide foldamers H10/12 helix Conformational polymorphism Secondary structure

Self-Assembly: cis-ACHEC-Containing Helices Form Vesicles of ~100 nm Diameter

The cis-ACHEC-containing H10/12 helix undergoes hydrophobically driven self-assembly to form vesicles of approximately 100 nm in diameter [1]. This self-assembly behavior provides a functional readout of helical integrity and hydrophobic surface area that is not uniformly observed across all cyclic β-amino acid-derived foldamers [2].

Self-assembly Vesicles Nanostructures Hydrophobic interactions

Synthetic Versatility: cis-ACHEC Enables 5-6 Step Fluorinated β-Amino Ester Synthesis

Cis-2-aminocyclohex-3-enecarboxylic acid serves as a key starting material for the synthesis of novel fluorinated alicyclic β-amino ester stereoisomers in 5 to 6 synthetic steps via regio- and stereoselective hydroxylation followed by hydroxy-fluorine exchange [1]. Enantiopure cis-2-aminocyclohexenecarboxylic acid is obtained via enzymatic resolution of racemic substances, enabling stereocontrolled access to fluorinated derivatives [2].

Fluorination β-Amino esters Stereoselective synthesis Enzymatic resolution

Recommended Research and Industrial Applications for Cis-2-Amino-cyclohex-3-enecarboxylic Acid


Mechanism-Based Enzyme Inactivator Design Targeting GABA-AT

Utilize cis-2-aminocyclohex-3-enecarboxylic acid as a conformationally restricted scaffold for irreversible GABA-AT inactivation studies, leveraging its time- and concentration-dependent mechanism distinguished from trans-isomer reversible inhibition [1]. Suitable for neurological drug discovery programs requiring active site-directed enzyme modification [2].

β-Peptide Foldamer Synthesis with H10/12 Helical Architecture

Incorporate cis-ACHEC residues into β-peptide oligomers to achieve H10/12 helix formation with alternating backbone configuration, as demonstrated in foldamer studies [1]. The reduced conformational polymorphism relative to cis-ACHC enables more predictable secondary structure design for biomimetic applications [2].

Self-Assembling Nanostructure Fabrication (~100 nm Vesicles)

Employ cis-ACHEC-containing H10/12 helices for hydrophobically driven self-assembly into ~100 nm vesicles, validated by transmission electron microscopy [1]. This quantifiable nanostructure formation supports applications in drug delivery vehicle development and supramolecular materials [2].

Precursor for Stereocontrolled Synthesis of Fluorinated β-Amino Esters

Use enantiopure cis-2-aminocyclohex-3-enecarboxylic acid (obtained via enzymatic resolution) as starting material for 5-6 step synthesis of fluorinated alicyclic β-amino ester stereoisomers via regio- and stereoselective hydroxylation and hydroxy-fluorine exchange [1]. Supports medicinal chemistry programs requiring fluorinated amino acid building blocks for enhanced metabolic stability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cis-2-Amino-cyclohex-3-enecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.